molecular formula C16H15N3O3S B5834001 N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide

N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B5834001
M. Wt: 329.4 g/mol
InChI Key: SQZOVDWKRHDQKV-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide is a chemical compound known for its applications in various scientific research fields It is characterized by its unique molecular structure, which includes a nitrobenzamide group and an ethylphenyl carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamothioyl group can be hydrolyzed to form the corresponding amine and thiol compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Oxidation: Formation of N-[(4-ethylphenyl)carbamothioyl]-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides.

    Hydrolysis: Formation of 4-ethylphenylamine and 2-nitrobenzoic acid.

Scientific Research Applications

N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide can be compared with other similar compounds, such as:

    N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group, which may alter its reactivity and biological activity.

    N-[(4-ethylphenyl)carbamothioyl]-2-methylbenzamide: Similar structure but with a methyl group instead of a nitro group, affecting its chemical properties and applications.

    N-{[(4-ethylphenyl)carbamothioyl]amino}-2-methoxyacetamide: Contains a methoxyacetamide group, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-11-7-9-12(10-8-11)17-16(23)18-15(20)13-5-3-4-6-14(13)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZOVDWKRHDQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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